molecular formula C19H15N5OS B2862142 N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide CAS No. 335223-32-0

N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide

Cat. No. B2862142
CAS RN: 335223-32-0
M. Wt: 361.42
InChI Key: TYCRYRMAZFGELQ-UHFFFAOYSA-N
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Description

“N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . Pyrazolo[3,4-d]pyrimidines are heterocyclic systems that can be considered as purine analogs .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with 5-amino-1-phenyl-1H-pyrazole derivatives . For instance, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a bicyclic heterocyclic compound, which is a member of the family of pyrazolopyridines .


Chemical Reactions Analysis

The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation . An analogous reaction with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile was a cascade process .

Scientific Research Applications

Biomedical Applications

Pyrazolo[3,4-d]pyrimidines, the core structure of the compound , have been extensively studied for their biomedical applications . They have been synthesized in various forms, with different substituents at positions N1, C3, C4, C5, and C6 . The diversity of these substituents and the synthetic methods used for their synthesis have led to a wide range of biomedical applications .

Anticancer Activity

The compound and its derivatives have shown promising anticancer activity. For instance, pyrazolo[3,4-d]pyrimidin-4-ol, a derivative of the compound, has shown inhibitory activity against MCF-7 (breast adenocarcinoma) with IC50 values in a micromolar range . This suggests that these compounds could be further optimized as potential anticancer agents .

Free Radical Scavenging Activity

In addition to their anticancer activity, these compounds have also been evaluated for their free radical scavenging activity . This property is important in the context of oxidative stress, which is implicated in various diseases including cancer .

Inhibition of Key Enzymes

Pyrazolo[3,4-d]pyrimidine structures have been found to inhibit different key enzymes, which makes them potential candidates for developing target-specific cancer chemotherapeutics .

Similarity to Purine Bases

Due to their structural similarity to the purine bases adenine and guanine, pyrazolo[3,4-d]pyrimidines have attracted the interest of medicinal chemists . This similarity could potentially be exploited for the development of new therapeutic agents .

Antitumor Activity

The compound has shown marked antitumor activity against various cell lines, with IC50 values ranging from 5.00 to 32.52 μM . This suggests that the compound could be further investigated for its potential as an antitumor agent .

properties

IUPAC Name

N-phenyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c25-17(23-14-7-3-1-4-8-14)12-26-19-16-11-22-24(18(16)20-13-21-19)15-9-5-2-6-10-15/h1-11,13H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCRYRMAZFGELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide

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